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molecular formula C13H20N2O3 B8699617 1-(2-(4-Amino-2-methoxyphenoxy)ethyl)pyrrolidin-3-ol CAS No. 515142-66-2

1-(2-(4-Amino-2-methoxyphenoxy)ethyl)pyrrolidin-3-ol

Cat. No. B8699617
M. Wt: 252.31 g/mol
InChI Key: ATKHSJCMFOGKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285557B2

Procedure details

1-[2-(2-methoxy-4-nitrophenoxy)ethyl]pyrrolidin-3-ol (0.169 g, 0.583 mmol) was taken up in EtOAc (5 mL) and 10% Pd/C (0.016 g) was added. The hydrogen gas was bubbled through the reaction and the reaction then placed under a hydrogen blanket. Stirred over night. Filtered through celite and concentrated to give 0.118 g (0.470 mmol, 81%) of the desired product. 1H NMR (CDCl3) δ 6.74 (d, 1H, J=8.5 Hz), 6.28 (s, 1H), 6.19 (d, 1H, J=8.5 hz), 4.34 (m, 1H), 4.05 (t, 2H, J=6.2 Hz), 3.79 (s, 3H), 3.03-2.83 (m, 5H), 2.63-2.59 (m, 1H), 2.42-2.38 (m, 1H), 2.23-2.14 (m, 1H), 1.75 (m, 1H).
Name
1-[2-(2-methoxy-4-nitrophenoxy)ethyl]pyrrolidin-3-ol
Quantity
0.169 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.016 g
Type
catalyst
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:4]=1[O:5][CH2:6][CH2:7][N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1>CCOC(C)=O.[Pd]>[NH2:18][C:16]1[CH:15]=[CH:14][C:4]([O:5][CH2:6][CH2:7][N:8]2[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]2)=[C:3]([O:2][CH3:1])[CH:17]=1

Inputs

Step One
Name
1-[2-(2-methoxy-4-nitrophenoxy)ethyl]pyrrolidin-3-ol
Quantity
0.169 g
Type
reactant
Smiles
COC1=C(OCCN2CC(CC2)O)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0.016 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrogen gas was bubbled through the reaction
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
Filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(OCCN2CC(CC2)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.47 mmol
AMOUNT: MASS 0.118 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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